1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 1, a propyl chain at position 5, and a thiazol-2-yl amide moiety at position 2. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . The propyl substituent at position 5 balances solubility and membrane permeability, making this compound a candidate for therapeutic applications, particularly in oncology and inflammation .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-4-13-14(15(22)18-16-17-9-10-24-16)19-20-21(13)11-5-7-12(23-2)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXMNDIKIUJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Introduction of the thiazole ring: The thiazole ring can be introduced through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the triazole and thiazole rings: The final step involves coupling the triazole and thiazole rings with the methoxyphenyl group and the propyl chain. This can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Cyclization: The compound can participate in cyclization reactions to form new heterocyclic structures.
Scientific Research Applications
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
- Propyl vs. Cyclopropyl/Methyl: The propyl chain in the target compound enhances membrane permeability over cyclopropyl analogs (logP 3.2 vs. 4.1) but may reduce target specificity compared to methyl-substituted derivatives . Thiazole vs. Hydroxyl/Oxazole Amides: The thiazol-2-yl amide in the target compound enables stronger hydrogen bonding with biological targets (e.g., kinases) compared to hydroxyl or oxazole substituents, as seen in LELHOB and ZIPSEY .
Pharmacological Comparisons
Anticancer Activity :
- The target compound shows moderate cytotoxicity (IC₅₀: 12 µM in A549 lung cancer) but is less potent than 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (IC₅₀: 3 µM in MCF-7), likely due to the absence of the electron-withdrawing CF₃ group .
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (zwitterionic) exhibits lower cell permeability than the target amide derivative, validating the superior bioavailability of carboxamides .
Biological Activity
1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a thiazole ring, and a methoxyphenyl group, which contribute to its pharmacological potential. Research has indicated that it may possess significant antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in bacterial cell wall synthesis and modulate various cellular pathways that lead to apoptosis in cancer cells. The presence of the triazole and thiazole moieties enhances its interaction with biological macromolecules.
Antibacterial Activity
Research has shown that 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits potent antibacterial effects against several gram-positive and gram-negative bacteria. For instance:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It demonstrated significant activity against various fungal strains, including:
| Fungi | MIC |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal activity indicates its potential use in treating fungal infections.
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes its activity against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| HCT116 (colon) | 10.0 |
| A549 (lung) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
Several studies have focused on the biological evaluation of similar compounds within the triazole and thiazole families, providing insights into their mechanisms of action and therapeutic applications:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against MCF7 and HCT116 cell lines. The most potent derivatives showed IC50 values comparable to those observed for 1-(4-methoxyphenyl)-5-propyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide .
- Antibacterial Screening : In a comparative study, various thiazole derivatives were screened for antibacterial properties against common pathogens. The findings revealed that compounds with similar structural motifs exhibited MIC values in the same range as those observed for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
